molecular formula C17H14Br2INO3 B14160893 Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate CAS No. 4537-23-9

Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate

Cat. No.: B14160893
CAS No.: 4537-23-9
M. Wt: 567.0 g/mol
InChI Key: BROIYMZDYYNLNC-UHFFFAOYSA-N
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Description

Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C17H14Br2INO3. This compound is notable for its unique structure, which includes bromine, iodine, and a benzoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-{[(3,5-dibromo-2-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with chlorine instead of iodine.

    Propyl 4-{[(3,5-dibromo-2-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with fluorine instead of iodine.

Uniqueness

Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate is unique due to the presence of iodine, which can significantly influence its reactivity and biological activity compared to its analogs .

Properties

CAS No.

4537-23-9

Molecular Formula

C17H14Br2INO3

Molecular Weight

567.0 g/mol

IUPAC Name

propyl 4-[(3,5-dibromo-2-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C17H14Br2INO3/c1-2-7-24-17(23)10-3-5-12(6-4-10)21-16(22)13-8-11(18)9-14(19)15(13)20/h3-6,8-9H,2,7H2,1H3,(H,21,22)

InChI Key

BROIYMZDYYNLNC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)I

Origin of Product

United States

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